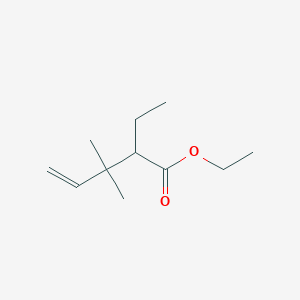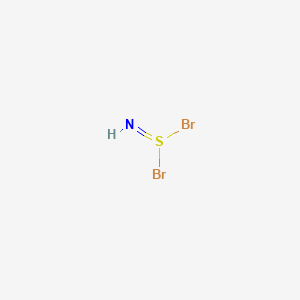
Magnesium;vanadium;heptachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium vanadium heptachloride is a chemical compound that consists of magnesium, vanadium, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium vanadium heptachloride typically involves the reaction of magnesium chloride with vanadium chloride under controlled conditions. One common method is the reduction of vanadium dichloride using magnesium as a reducing agent. This process involves several steps, including the preparation of vanadium tetrachloride by chlorination of partially reduced vanadium oxide-carbon briquets, rechlorination of crude vanadium tetrachloride, and thermal decomposition to vanadium trichloride. The final step involves the reduction of vanadium dichloride with magnesium to form magnesium vanadium heptachloride .
Industrial Production Methods
Industrial production of magnesium vanadium heptachloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced techniques such as arc-melting and thermal disproportionation helps in achieving high efficiencies and minimal losses during production .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium vanadium heptachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or chlorine to convert magnesium vanadium heptachloride into higher oxidation state compounds.
Reduction: Typically involves the use of reducing agents such as hydrogen or magnesium to convert the compound into lower oxidation state products.
Substitution: Involves the replacement of chlorine atoms with other halogens or functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium oxides, while reduction reactions may yield vanadium metal or lower oxidation state chlorides .
Aplicaciones Científicas De Investigación
Magnesium vanadium heptachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biological processes.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of certain diseases and as a diagnostic tool.
Industry: Used in the production of high-purity vanadium metal and as a component in rechargeable magnesium batteries
Mecanismo De Acción
The mechanism of action of magnesium vanadium heptachloride involves its interaction with molecular targets and pathways in various systems. In biological systems, it may act as a cofactor for enzymes, influencing their activity and function. In industrial applications, it serves as a catalyst, facilitating chemical reactions by lowering activation energy and increasing reaction rates .
Comparación Con Compuestos Similares
Magnesium vanadium heptachloride can be compared with other similar compounds such as magnesium orthovanadate, magnesium metavanadate, and magnesium pyrovanadate. These compounds share some chemical properties but differ in their structure, solubility, and reactivity. For example, magnesium metavanadate has higher solubility in acidic solutions compared to orthovanadate and pyrovanadate, making it more suitable for certain applications .
Conclusion
Magnesium vanadium heptachloride is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial processes
Propiedades
Número CAS |
64176-70-1 |
|---|---|
Fórmula molecular |
Cl7MgV-5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
magnesium;vanadium;heptachloride |
InChI |
InChI=1S/7ClH.Mg.V/h7*1H;;/q;;;;;;;+2;/p-7 |
Clave InChI |
DFPFRLWBHVVQMW-UHFFFAOYSA-G |
SMILES canónico |
[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylidene}hydroxylamine](/img/structure/B14504210.png)


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)





![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
